Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate is a chemical compound with the molecular formula C9H12F3NO4 and a molecular weight of 255.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a methoxy group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 3-methoxypropanoate with 4,4,4-trifluoro-3-oxobut-1-en-1-ylamine in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate can be compared with other similar compounds, such as:
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)thiophene-2-carboxylate: This compound has a similar structure but includes a thiophene ring, which can alter its chemical and biological properties.
Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)benzoate:
Eigenschaften
Molekularformel |
C9H12F3NO4 |
---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
methyl 3-methoxy-3-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoate |
InChI |
InChI=1S/C9H12F3NO4/c1-16-7(5-8(15)17-2)13-4-3-6(14)9(10,11)12/h3-4,7,13H,5H2,1-2H3 |
InChI-Schlüssel |
RFMWWZOJAQHAKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC(=O)OC)NC=CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.